TAS-119 -

TAS-119

Catalog Number: EVT-1533906
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis; it plays an essential role in the regulation of spindle assembly.
Source and Classification

TAS-119 was developed by Taiho Pharmaceutical Company and is classified as an Aurora kinase inhibitor. Its primary mechanism involves the inhibition of Aurora kinase A, which plays a significant role in mitosis and is often overexpressed in various cancers. This compound has also demonstrated activity against tropomyosin receptor kinases, further broadening its potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAS-119 follows procedures outlined in International Patent Application WO2013129443. The compound is synthesized through a multi-step process involving the formation of key intermediates that ultimately lead to the final product. Specific synthetic routes include:

  1. Formation of the Core Structure: The initial steps involve constructing a 2-aminopyrimidine core, which is essential for the compound's activity.
  2. Modification for Selectivity: Subsequent reactions modify the core to enhance selectivity for Aurora kinase A over other kinases.
  3. Purification: Final purification steps ensure the removal of impurities, yielding a high-purity product suitable for biological testing.

The detailed synthetic pathway allows for reproducibility and optimization of yield and purity, critical for clinical development .

Molecular Structure Analysis

Structure and Data

TAS-119 has a well-defined molecular structure characterized by its 2-aminopyrimidine core. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.3 g/mol. The structural features include:

  • A pyrimidine ring system that contributes to its kinase inhibitory activity.
  • Functional groups that enhance solubility and bioavailability.

Crystallographic data indicate that TAS-119 adopts a conformation conducive to binding within the ATP-binding site of Aurora kinase A, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

TAS-119 undergoes several key chemical reactions that contribute to its biological activity:

  1. Inhibition of Aurora Kinase A: The primary reaction involves the competitive inhibition of Aurora kinase A's ATP-binding site, leading to decreased phosphorylation of downstream targets.
  2. Cell Cycle Arrest: Inhibition results in mitotic accumulation of cells, particularly in cancer cell lines with aberrant expression of MYC or CTNNB1.
  3. Impact on TRK Signaling: TAS-119 also inhibits tropomyosin receptor kinases, affecting signaling pathways involved in cell proliferation and survival.

These reactions underscore TAS-119's potential as an effective anticancer agent by disrupting critical cellular processes .

Mechanism of Action

Process and Data

The mechanism of action for TAS-119 primarily involves:

  1. Selective Inhibition: TAS-119 selectively binds to Aurora kinase A with an inhibitory concentration (IC₅₀) of 1.04 nmol/L, significantly lower than that for other kinases, indicating high specificity .
  2. Mitotic Arrest: By inhibiting Aurora kinase A, TAS-119 causes cells to accumulate in mitosis, leading to apoptosis in cancer cells while sparing normal cells.
  3. Degradation of Oncogenic Proteins: In MYCN-amplified neuroblastoma cell lines, TAS-119 induces degradation of N-Myc, disrupting oncogenic signaling pathways.

This multifaceted mechanism positions TAS-119 as a potent candidate for targeted cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAS-119 exhibits several notable physical and chemical properties:

  • Solubility: It has favorable solubility characteristics that enhance its bioavailability when administered orally.
  • Stability: The compound maintains stability under physiological conditions, which is crucial for therapeutic efficacy.
  • Molecular Weight: With a molecular weight around 269.3 g/mol, TAS-119 fits within the ideal range for drug-like properties.

These properties are essential for its development as an anticancer agent .

Applications

Scientific Uses

TAS-119's primary application lies in oncology as a targeted therapeutic agent:

  1. Cancer Treatment: It is being investigated in clinical trials for various malignancies, particularly those with genetic alterations like MYC amplification or CTNNB1 mutations.
  2. Combination Therapies: Preliminary studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents such as taxanes .
  3. Research Tool: Beyond therapeutic use, TAS-119 serves as a valuable tool in research settings to study the role of Aurora kinase A in cell cycle regulation and cancer progression.
Introduction to Aurora A Kinase Inhibitors in Oncology

Role of Aurora A Kinase in Mitotic Regulation and Oncogenesis

Aurora A kinase (AURKA), a serine/threonine kinase encoded by the AURKA gene on chromosome 20q13.2, serves as a master regulator of mitosis. It governs centrosome maturation, spindle assembly, chromosomal segregation fidelity, and G2/M transition [2] [8]. Structurally, AURKA comprises an N-terminal domain (mediating protein interactions), a central catalytic kinase domain, and a C-terminal degron domain responsible for protein stability regulation. Its activation hinges on autophosphorylation at Threonine 288 (Thr288) within the activation loop, often facilitated by binding partners like TPX2 [2] [8].

In cancer, AURKA is frequently amplified (particularly in malignancies with 20q gain) or transcriptionally overexpressed due to oncogenic drivers like MYC or EGFR [8]. This dysregulation leads to:

  • Chromosomal Instability (CIN): Aberrant spindle formation and failed mitotic checkpoints promote aneuploidy.
  • Oncogenic Signaling Crosstalk: AURKA stabilizes β-catenin (Wnt pathway) and enhances Ras-MAPK signaling, driving proliferation independently of mitotic functions [5].
  • Therapeutic Resistance: Overexpression confers resistance to taxanes and other microtubule-targeting agents [2].
  • Non-Mitotic Roles: In MYC-amplified cancers, AURKA stabilizes the oncoprotein N-Myc, blocking its SCFFbxw7-mediated ubiquitination and degradation [3] [7].

Table 1: Aurora Kinase Family Members and Key Characteristics

IsoformGene LocusPrimary LocalizationKey FunctionsCancer Associations
Aurora A (AURKA)20q13.2Centrosomes, spindle polesCentrosome maturation, spindle assembly, G2/M transition, N-Myc stabilizationAmplification/overexpression in breast, CRC, neuroblastoma; poor prognosis
Aurora B (AURKB)17p13.1Centromeres, midbodyChromosome biorientation, cytokinesis, spindle checkpointOverexpression in HNSCC, oral cancers; linked to polyploidy
Aurora C (AURKC)19q13.43Centrosomes (meiosis)Spermatogenesis, early embryonic divisionsLimited role in somatic cancers

Historical Development of Aurora Kinase Inhibitors

Early Aurora kinase inhibitors (e.g., VX-680, PHA-739358) were pan-inhibitors targeting both Aurora A and B. While demonstrating antitumor activity, their clinical utility was hampered by dose-limiting toxicities—particularly neutropenia and mucositis—stemming from AURKB inhibition, which disrupts cytokinesis in hematopoietic progenitors [1] [9].

The quest for selectivity led to Alisertib (MLN8237), a second-generation ATP-competitive AURKA inhibitor. Despite reaching Phase III trials, its efficacy was constrained by:

  • Incomplete Target Selectivity: IC₅₀ for AURKB (~1,533 nM) remained clinically relevant, contributing to myelosuppression [1].
  • Pharmacodynamic Limitations: Transient target inhibition with intermittent dosing schedules.
  • N-Myc Displacement Inefficiency: As an allosteric inhibitor, Alisertib disrupts the AURKA/N-Myc complex but shows negative cooperativity, limiting efficacy in high-MYCN contexts [3] [7].

TAS-119 emerged as a highly selective third-generation inhibitor. Preclinical profiling revealed an IC₅₀ of 1.04 ± 0.09 nM for AURKA versus 95 ± 11 nM (AURKB) and 36.5 ± 6.2 nM (AURKC), achieving >90-fold selectivity over AURKB [1] [9]. This selectivity profile promised reduced hematological toxicity. Beyond catalytic inhibition, novel strategies like PROTACs (e.g., HLB-0532259/compound 4) were developed to degrade AURKA protein, leading to concomitant N-Myc loss in neuroblastoma models [3] [4] [7].

Table 2: Evolution of Select Aurora Kinase Inhibitors in Clinical Development

CompoundTypeSelectivity (AURKA vs. AURKB)Key Clinical FindingsLimitations
VX-680 (Tozasertib)Pan-AuroraLowActivity in CML/AML; Phase IIDose-limiting neutropenia/mucositis
Alisertib (MLN8237)ATP-competitiveModerate (IC₅₀ AURKA: ~1 nM; AURKB: ~1533 nM)Phase III in PTCL; modest activity in solid tumorsMyelosuppression; limited N-Myc degradation
ENMD-2076Multi-kinase (AURKA, VEGFR, FGFR)LowPhase II in ovarian, HCCOff-target effects
TAS-119ATP-competitiveHigh (>90-fold)Phase 1 activity in MYC/β-catenin-altered tumors; target inhibition in biopsiesOcular toxicity (manageable)
HLB-0532259 (PROTAC)DegraderHigh (Degrades AURKA, spares AURKB)Preclinical: Degrades N-Myc in MYCN-NB xenograftsUnder preclinical investigation

Rationale for Targeting Aurora A in MYC-Amplified and β-Catenin-Mutated Tumors

The biological interplay between AURKA and key oncogenic drivers provides a compelling rationale for its inhibition in molecularly defined subsets:

MYC-Amplified Tumors:In neuroblastoma, SCLC, and breast cancer, amplification of MYCN or MYC drives aggressive disease. AURKA binds N-Myc (and c-Myc), shielding it from proteasomal degradation. Pharmacological inhibition or degradation of AURKA disrupts this complex, restoring SCFFbxw7-mediated ubiquitination of N-Myc. PROTAC degraders like HLB-0532259 achieve deeper and more sustained N-Myc suppression than catalytic inhibitors (DC₅₀ = 20.2 nM for AURKA degradation) [3] [4] [7]. Preclinically, this translates to tumor regression in MYCN-amplified neuroblastoma xenografts.

β-Catenin-Mutated Tumors:In colorectal cancer (CRC) and hepatocellular carcinoma, mutations in CTNNB1 (β-catenin) or Wnt pathway regulators (e.g., APC, AXIN) drive constitutive pathway activation. AURKA intersects with Wnt signaling via:

  • Direct Phosphorylation: Inactivates GSK3β, preventing β-catenin phosphorylation and degradation [5].
  • Transcriptional Regulation: β-catenin/TCF complexes bind the AURKA promoter, creating a feed-forward loop [5].
  • Protein Interaction Networks: Integrated bioinformatics of CRC cell lines (SW480, Caco2) identified a core module linking AURKA to β-catenin, KRAS, UBE2D1, and RACGAP1. AURKA knockdown downregulated Wnt targets (e.g., AXIN2, MYC) [5].

Table 3: Genetic Alterations Sensitizing Tumors to AURKA Inhibition

AlterationTumor TypesMechanism Linking to AURKAPreclinical/Clinical Evidence
MYCN AmplificationNeuroblastoma, SCLCAURKA binds and stabilizes N-Myc proteinPROTACs induce concomitant AURKA/N-Myc degradation; TAS-119 expansion in MYC-altered tumors [1] [3]
c-MYC Amplification/OverexpressionBreast cancer, DLBCLStabilization via similar N-Myc mechanism; transcriptional upregulation of AURKASynthetic lethality in MYC-driven models; TAS-119 activity in HER2-negative breast cohort [1] [8]
CTNNB1 Mutations / APC LossColorectal cancer, HCCAURKA phosphorylates/inactivates GSK3β; β-catenin transactivates AURKAAURKA knockdown suppresses Wnt targets; TAS-119 basket cohort includes β-catenin-mutated tumors [1] [5]

These mechanisms underpin the design of TAS-119’s expansion cohorts, which specifically enrolled patients with MYC-amplified or β-catenin-mutated solid tumors to validate the mechanistic rationale clinically [1] [9].

Properties

Product Name

TAS-119

Molecular Formula

C26H24N4O2

Synonyms

TAS-119; TAS 119; TAS119; TAS-2104; TAS 2104; TAS2104.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.